Acetic acid;benzene-1,2,4,5-tetrol is a complex organic compound that combines the properties of acetic acid and benzene-1,2,4,5-tetrol. Acetic acid is a simple carboxylic acid widely recognized for its role in vinegar and various chemical syntheses. Benzene-1,2,4,5-tetrol, also known as pyrogallol, is a phenolic compound characterized by four hydroxyl groups attached to a benzene ring. This unique combination results in distinct chemical properties and potential applications in various scientific fields.
The compound has been synthesized and studied in various laboratories and is commercially available through chemical suppliers. Its significance arises from its unique structure and potential applications in chemistry and biology.
Acetic acid;benzene-1,2,4,5-tetrol falls under the category of organic compounds. It is classified as both a carboxylic acid due to the presence of the acetic acid moiety and a polyphenolic compound due to the multiple hydroxyl groups on the benzene ring.
The synthesis of acetic acid;benzene-1,2,4,5-tetrol can be achieved through several methods:
The reaction conditions generally include:
Acetic acid;benzene-1,2,4,5-tetrol has a molecular formula of and a molecular weight of approximately 382.32 g/mol. The structure comprises a benzene ring substituted with hydroxyl groups at positions 1, 2, 4, and 5 alongside an acetic acid moiety.
Property | Value |
---|---|
CAS Number | 107770-91-2 |
IUPAC Name | Acetic acid;benzene-1,2,4,5-tetrol |
InChI | InChI=1S/C6H6O4.4C2H4O2/c7-3-1-4(8)6(10)2-5(3)9;4*1H3,(H,3,4) |
InChI Key | JQLKDEMZYIGEPV-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C(C(=CC(=C1O)O)O)O |
Acetic acid;benzene-1,2,4,5-tetrol can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for acetic acid;benzene-1,2,4,5-tetrol primarily involves its interaction with biological macromolecules:
Acetic acid;benzene-1,2,4,5-tetrol is characterized by:
Key chemical properties include:
Acetic acid;benzene-1,2,4,5-tetrol has diverse applications across various scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1